molecular formula C15H22N2O3 B5827490 Ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate

Ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B5827490
M. Wt: 278.35 g/mol
InChI Key: GGVCWYZQBKGGEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually performed at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and makes it a valuable compound for scientific research .

Properties

IUPAC Name

ethyl 4-(2-ethoxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-19-14-8-6-5-7-13(14)16-9-11-17(12-10-16)15(18)20-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVCWYZQBKGGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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